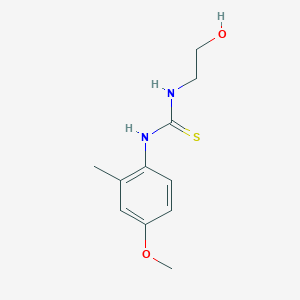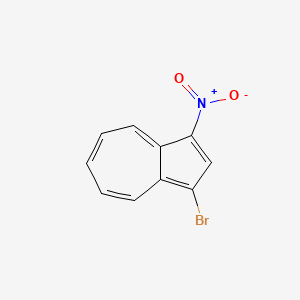
Azulene, 1-bromo-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 1-bromo-3-nitro- is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its deep blue color and unique chemical properties Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-nitroazulene typically involves the bromination of nitroazulene. One common method includes the use of dibromohydantoin in the presence of sulfuric acid. The reaction is carried out by adding nitroazulene and concentrated sulfuric acid to a flask, cooling the mixture to below 40°C, and then adding dibromohydantoin. The reaction mixture is stirred and maintained at 50-60°C until the reaction is complete. The product is then purified by recrystallization using methanol .
Industrial Production Methods: Industrial production of 1-bromo-3-nitroazulene follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature and reaction time, followed by efficient purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-bromo-3-nitroazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted azulene derivatives.
Reduction: Formation of 1-bromo-3-aminoazulene.
Oxidation: Formation of oxidized azulene derivatives with different functional groups.
Applications De Recherche Scientifique
1-bromo-3-nitroazulene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex azulene derivatives and studying their electronic properties.
Mécanisme D'action
The mechanism of action of 1-bromo-3-nitroazulene involves its interaction with biological targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s unique electronic structure allows it to interact with various molecular targets, influencing pathways involved in inflammation, cancer, and microbial growth .
Comparaison Avec Des Composés Similaires
Guaiazulene: A derivative of azulene with anti-inflammatory and antimicrobial properties.
Chamazulene: Another azulene derivative known for its anti-inflammatory effects.
1,3-dibromoazulene: A compound with two bromine atoms at the 1 and 3 positions, used in polymer synthesis.
Uniqueness: 1-bromo-3-nitroazulene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential applications. Its combination of electronic properties and functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
41321-60-2 |
|---|---|
Formule moléculaire |
C10H6BrNO2 |
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
1-bromo-3-nitroazulene |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H |
Clé InChI |
XDOXYEAGEVSRIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



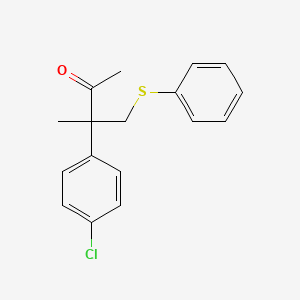
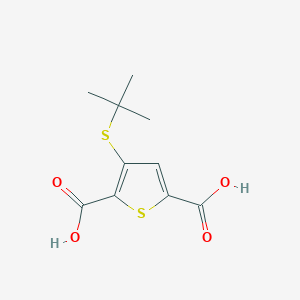
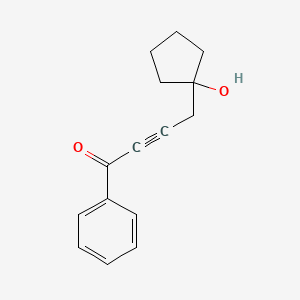
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
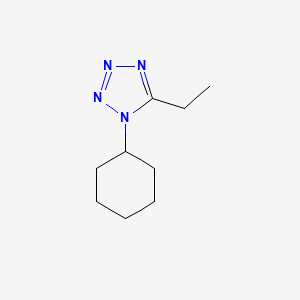

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
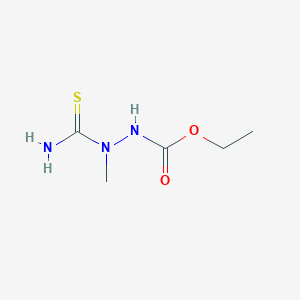


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

